Isobutyl oleate
Overview
Description
Isobutyl oleate is an organic compound with the molecular formula C22H42O2. It is an ester formed from the reaction between oleic acid and isobutanol. This compound is a clear, colorless to pale yellow liquid at room temperature and is known for its excellent lubricating properties. It is widely used in various industrial applications, including as a lubricant, plasticizer, and pigment wetting agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl oleate is typically synthesized through the esterification of oleic acid with isobutanol. The reaction is often catalyzed by enzymes such as lipases or by using acidic catalysts. The process involves heating the reactants under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using continuous esterification processes. This involves the use of fixed-bed reactors where oleic acid and isobutanol are passed over a catalyst bed at elevated temperatures. The reaction is optimized to achieve high yields and purity of the ester product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond present in the oleate moiety. This can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: The ester can be reduced to the corresponding alcohols under specific conditions, such as using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can participate in substitution reactions where the ester group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or ozone.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Oleyl alcohol and isobutanol.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
Isobutyl oleate has a broad range of applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biocompatible lubricants and as a carrier for bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used as a lubricant in machinery, a plasticizer in polymer production, and a wetting agent in pigment formulations
Mechanism of Action
The mechanism by which isobutyl oleate exerts its effects is primarily through its physical properties. As a lubricant, it reduces friction between surfaces by forming a thin film. In chemical reactions, it acts as a solvent or reactant, participating in esterification, oxidation, and reduction processes. The molecular targets and pathways involved are largely dependent on its application, such as interacting with metal surfaces in lubrication or with biological membranes in drug delivery .
Comparison with Similar Compounds
Butyl oleate: Similar in structure but uses butanol instead of isobutanol.
Ethyl oleate: Formed from oleic acid and ethanol, it is used in similar applications but has different solubility and volatility characteristics.
Methyl oleate: Derived from oleic acid and methanol, it is often used in biodiesel production and as a solvent.
Uniqueness of Isobutyl Oleate: this compound is unique due to its branched isobutyl group, which imparts distinct physical properties such as lower viscosity and higher oxidative stability compared to its straight-chain counterparts. This makes it particularly useful in applications requiring stable and efficient lubrication .
Properties
IUPAC Name |
2-methylpropyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)24-20-21(2)3/h11-12,21H,4-10,13-20H2,1-3H3/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJLQJFVFMCVHG-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064899 | |
Record name | 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10024-47-2 | |
Record name | Isobutyl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10024-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Octadecenoic acid (9Z)-, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isobutyl oleate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9LEY6XW5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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